

Thermodynamic Properties of 3-Ethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethylcyclohexanol**

Cat. No.: **B1330227**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of **3-ethylcyclohexanol**. The information herein is curated for professionals in research, scientific, and drug development fields, offering a centralized resource for key thermodynamic data and the experimental methodologies used for their determination.

Core Thermodynamic Properties

3-Ethylcyclohexanol ($C_8H_{16}O$, Molar Mass: 128.21 g/mol) is a substituted cyclohexanol with two stereoisomers, **cis-3-ethylcyclohexanol** and **trans-3-ethylcyclohexanol**, which exhibit distinct thermodynamic properties. Critically evaluated data for these compounds are available through the NIST/TRC Web Thermo Tables (WTT), which serve as a primary source for the information presented in this guide.^[1]

Data Presentation

The following tables summarize the key thermodynamic properties for the cis and trans isomers of **3-ethylcyclohexanol**. These properties are crucial for understanding the behavior of these molecules in various chemical and physical processes.

Table 1: Standard Molar Enthalpy of Formation (298.15 K)

Isomer	Formula	State	ΔfH° (kJ/mol)	Data Source
cis-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Liquid	Data not available	NIST/TRC WTT
Gas	Data not available	NIST/TRC WTT		
trans-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Liquid	Data not available	NIST/TRC WTT
Gas	Data not available	NIST/TRC WTT		

Table 2: Standard Molar Heat Capacity (Cp) at Constant Pressure

Isomer	Formula	State	Temperature e (K)	Cp (J/mol·K)	Data Source
cis-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Ideal Gas	298.15	Data not available	NIST/TRC WTT
trans-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Ideal Gas	298.15	Data not available	NIST/TRC WTT

Table 3: Standard Molar Entropy (S°)

Isomer	Formula	State	Temperature e (K)	S° (J/mol·K)	Data Source
cis-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Ideal Gas	298.15	Data not available	NIST/TRC WTT
trans-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Ideal Gas	298.15	Data not available	NIST/TRC WTT

Table 4: Vapor Pressure

Isomer	Formula	Temperature (K)	Vapor Pressure (kPa)	Data Source
cis-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Data not available	Data not available	NIST/TRC WTT
trans-3-Ethylcyclohexanol	C ₈ H ₁₆ O	Data not available	Data not available	NIST/TRC WTT

Note: While the NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties, the specific numerical values require direct access to the database.

Experimental Protocols

The determination of the thermodynamic properties of **3-ethylcyclohexanol** relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.

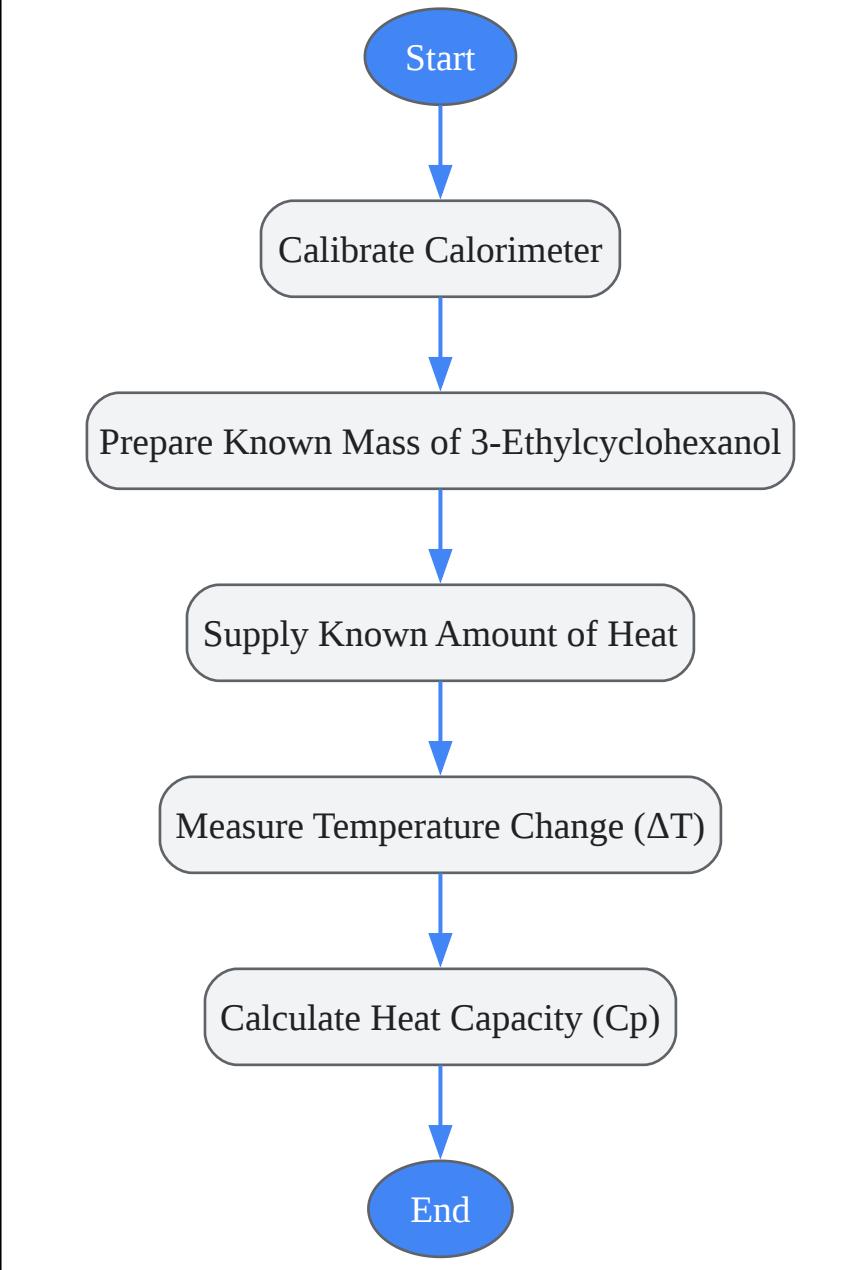
Determination of Heat Capacity (C_p) by Calorimetry

The heat capacity of a liquid like **3-ethylcyclohexanol** is determined using a calorimeter. The fundamental principle involves adding a known amount of heat to a known mass of the substance and measuring the resulting temperature change.

Methodology:

- Calibration of the Calorimeter: The heat capacity of the calorimeter itself is first determined. This is typically done by mixing known masses of hot and cold water and measuring the final equilibrium temperature.[2][3]
- Sample Preparation: A precise mass of **3-ethylcyclohexanol** is placed in the calorimeter.
- Heating: A known quantity of heat is supplied to the sample, usually via an electric heater. The voltage, current, and heating time are carefully measured to calculate the energy input ($Q = V * I * t$).[2][3]
- Temperature Measurement: The temperature of the liquid is monitored throughout the experiment using a calibrated thermometer or temperature probe.
- Calculation: The specific heat capacity (c) is calculated using the formula: $Q = m * c * \Delta T$ where Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature. The molar heat capacity (C_p) is then obtained by multiplying the specific heat capacity by the molar mass of **3-ethylcyclohexanol**.

Experimental Workflow: Determination of Heat Capacity

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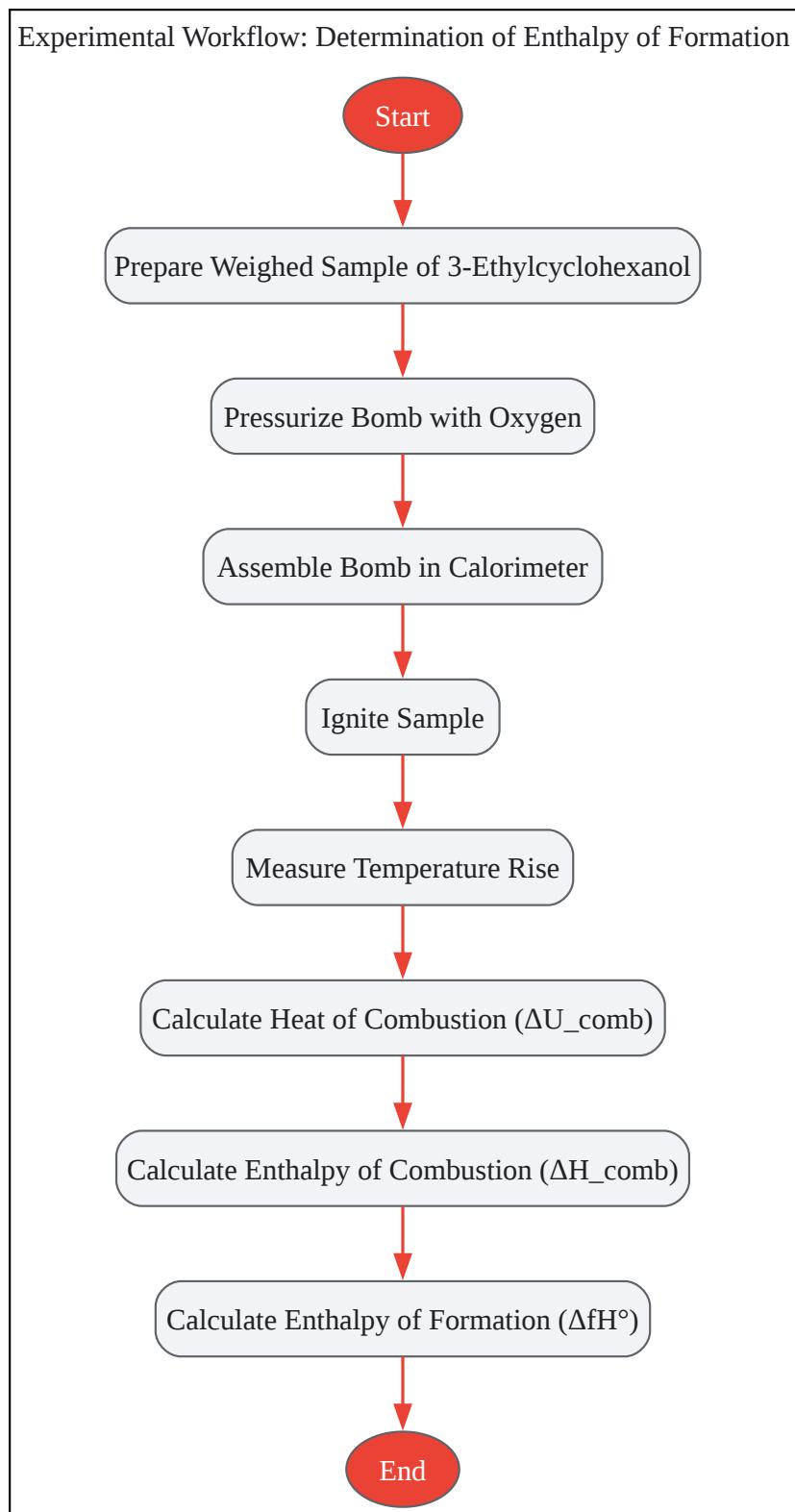
Workflow for Heat Capacity Determination

Determination of Enthalpy of Formation ($\Delta_f H^\circ$) by Bomb Calorimetry

The standard enthalpy of formation of an organic compound like **3-ethylcyclohexanol** is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.^{[4][5]}

Methodology:

- Sample Preparation: A precisely weighed pellet of **3-ethylcyclohexanol** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.
^[4]
- Calorimeter Assembly: The sealed bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is carefully measured.
- Ignition: The sample is ignited by passing an electric current through a fuse wire.
- Temperature Measurement: The temperature of the water is continuously monitored, and the maximum temperature reached after combustion is recorded.
- Calculation of Heat of Combustion: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat of combustion at constant volume (ΔU_{comb}) is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.
- Correction to Standard Conditions: Corrections are applied to account for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid).
- Calculation of Enthalpy of Combustion: The enthalpy of combustion (ΔH_{comb}) is calculated from ΔU_{comb} .
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of **3-ethylcyclohexanol** is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O) and the experimentally determined enthalpy of combustion.



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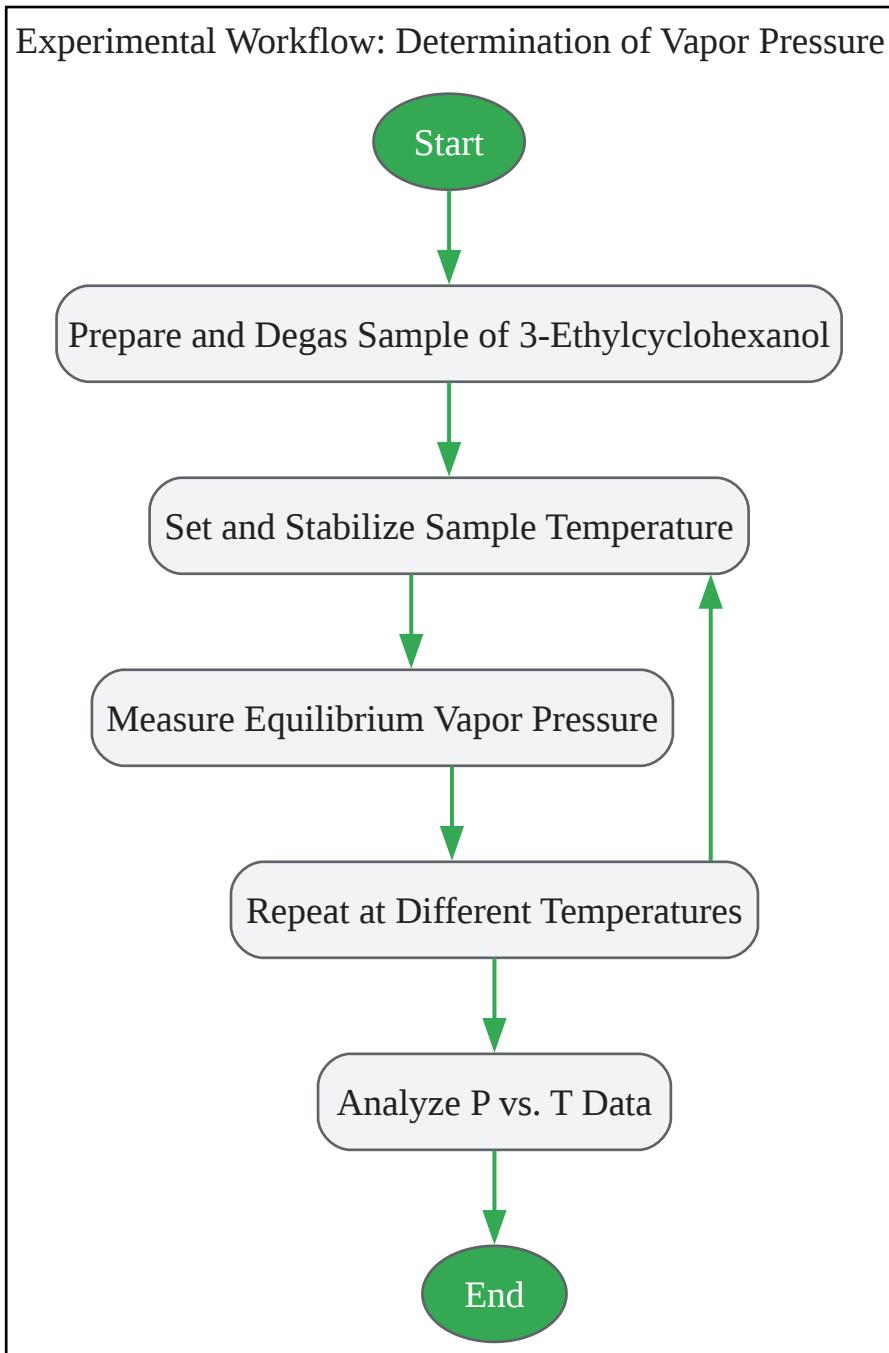
Workflow for Enthalpy of Formation Determination

Determination of Vapor Pressure

The vapor pressure of **3-ethylcyclohexanol** can be measured using various methods, with the static or ebulliometric methods being common for pure compounds.

Methodology (Static Method):

- Sample Degassing: A sample of **3-ethylcyclohexanol** is placed in a thermostatted vessel, and any dissolved gases are removed.
- Temperature Control: The sample is brought to a precisely controlled temperature.
- Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.
- Data Collection: The vapor pressure is measured at a series of different temperatures.
- Data Analysis: The relationship between vapor pressure and temperature can be fitted to an equation, such as the Antoine equation, to allow for interpolation and calculation of other thermodynamic properties like the enthalpy of vaporization.



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